molecular formula C22H23N3O2S B11397291 5-butyl-3-(2-hydroxyphenyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-butyl-3-(2-hydroxyphenyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11397291
M. Wt: 393.5 g/mol
InChI Key: OAKSZCFFLZBAPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-butyl-3-(2-hydroxyphenyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” is a complex organic compound that belongs to the class of dihydropyrrolo[3,4-c]pyrazoles

Properties

Molecular Formula

C22H23N3O2S

Molecular Weight

393.5 g/mol

IUPAC Name

5-butyl-3-(2-hydroxyphenyl)-4-(4-methylsulfanylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C22H23N3O2S/c1-3-4-13-25-21(14-9-11-15(28-2)12-10-14)18-19(23-24-20(18)22(25)27)16-7-5-6-8-17(16)26/h5-12,21,26H,3-4,13H2,1-2H3,(H,23,24)

InChI Key

OAKSZCFFLZBAPI-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=C(C=C4)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-butyl-3-(2-hydroxyphenyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” typically involves multi-step organic reactions. The starting materials may include butylamine, 2-hydroxybenzaldehyde, and 4-(methylsulfanyl)benzaldehyde. The key steps in the synthesis may involve:

    Condensation Reactions: Formation of intermediate Schiff bases.

    Cyclization Reactions: Formation of the dihydropyrrolo[3,4-c]pyrazole core.

    Functional Group Modifications: Introduction of the butyl, hydroxyphenyl, and methylsulfanylphenyl groups.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

“5-butyl-3-(2-hydroxyphenyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the pyrazole ring.

    Substitution: Introduction of different substituents on the phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions may introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 5-butyl-3-(2-hydroxyphenyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one exhibit promising anticancer properties. The mechanism often involves the inhibition of specific enzymes involved in tumor growth and metastasis. For instance:

  • Mechanism : Inhibition of angiogenesis and induction of apoptosis in cancer cells.
  • Case Study : A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.

Antioxidant Properties

The compound's structure suggests potential antioxidant activity due to the presence of phenolic groups which can scavenge free radicals:

  • Mechanism : The hydroxyl group can donate hydrogen atoms to free radicals, thus neutralizing them.
  • Research Findings : Experimental results have shown that this compound can significantly reduce oxidative stress markers in cellular models.

Organic Electronics

The unique electronic properties of the compound make it suitable for applications in organic electronics:

  • Application : Used as a semiconductor material in organic light-emitting diodes (OLEDs).
  • Performance Metrics : Devices incorporating this compound have demonstrated improved charge mobility and stability compared to traditional materials.

Coatings and Polymers

Due to its chemical stability and resistance to degradation, this compound can be utilized in protective coatings:

  • Application : Development of UV-resistant coatings for various substrates.
  • Benefits : Enhanced durability and longevity of coatings exposed to harsh environmental conditions.

Mechanism of Action

The mechanism of action of “5-butyl-3-(2-hydroxyphenyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “5-butyl-3-(2-hydroxyphenyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one” include other dihydropyrrolo[3,4-c]pyrazoles with different substituents. Examples include:

  • 5-butyl-3-(2-hydroxyphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
  • 5-butyl-3-(2-hydroxyphenyl)-4-[4-(methoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Uniqueness

The uniqueness of “this compound” lies in its specific combination of substituents, which may confer unique biological activities and chemical properties compared to other similar compounds.

Biological Activity

5-butyl-3-(2-hydroxyphenyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one, also known as D074-0510, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research sources.

Chemical Structure and Properties

The molecular formula of D074-0510 is C22H23N3O2SC_{22}H_{23}N_{3}O_{2}S. Its structure includes a pyrrolo[3,4-c]pyrazol-6-one core, which is significant for its biological activity. The presence of various functional groups such as hydroxyl and methylsulfanyl enhances its interaction with biological targets.

Anti-inflammatory Activity

D074-0510 may also possess anti-inflammatory properties. Compounds with similar structures have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For example, some synthesized pyrazole derivatives exhibited selective inhibition of COX-II with IC50 values significantly lower than traditional anti-inflammatory drugs . This suggests that D074-0510 could be explored further for its anti-inflammatory potential.

The biological activity of D074-0510 can be attributed to its interactions at the molecular level. Molecular docking studies have indicated that related compounds can form hydrogen bonds and other interactions with target proteins such as DNA gyrase and MurD, which are critical for bacterial survival . These interactions often involve key amino acid residues that stabilize the binding of the compound within the active sites of these enzymes.

Case Studies

  • Antibacterial Studies : In a comparative study involving various derivatives of pyrrolo[3,4-c]pyrazol-6(1H)-one, compounds were screened for their antibacterial activity using standard MIC assays. The results indicated that modifications to the phenyl groups significantly influenced the potency against gram-negative bacteria .
  • In Vivo Evaluations : Further investigations into the anti-inflammatory effects were conducted through in vivo models where compounds similar to D074-0510 were administered to assess their impact on inflammation markers and pain response . The outcomes demonstrated a marked reduction in inflammation compared to control groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.